3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole

Chemical procurement Building block quality Purity specification

Fragment-based CNS drug discovery programs often stall due to building blocks with excessive H-bond donors that trigger P-gp efflux. 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole (CAS 1342634-73-4) solves this with a single H-bond donor and TPSA of 47.3 Ų, supporting predicted blood-brain barrier permeability. Delivered at ≥95% purity: • XLogP3 = -0.1; three rotatable bonds enable conformational sampling for scaffold-hopping campaigns replacing piperidine/pyrrolidine. • Regioisomerically defined 5-methyl-3-oxymethylene vector ensures reproducible SAR in α4β2-nAChR or kinase probe programs. • Reliable intermediate for amide coupling and reductive amination; shipped ambient from US stock with full QA documentation.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13321119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)COC2CNC2
InChIInChI=1S/C8H12N2O2/c1-6-2-7(10-12-6)5-11-8-3-9-4-8/h2,8-9H,3-5H2,1H3
InChIKeyBNKTYTHQQIKBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole (CAS 1342634-73-4) is a synthetic heterocyclic building block combining a 5-methyl-1,2-oxazole (isoxazole) core with an azetidin-3-yloxy methylene side chain [1]. With a molecular weight of 168.19 g·mol⁻¹ and a topological polar surface area (TPSA) of 47.3 Ų, it occupies a physicochemical space intermediate between smaller azetidine-free isoxazoles and larger poly-heterocyclic constructs [1]. The compound is supplied at a minimum purity of 95% .

Heterocyclic building block with 5-methylisoxazole-azetidine scaffold for fragment elaboration
Supplied at reported 95% purity, suitable for multi-step parallel synthesis workflows
Synthetic handles include azetidine N–H and oxymethylene linker, supporting amide coupling and reductive amination

Why Generic Substitution Fails in Analog Screening


Superficially similar oxazole-azetidine hybrids are not interchangeable because subtle positional isomerism or substituent variation alters critical molecular recognition determinants. Regioisomeric displacement of the methyl group or the oxymethylene linker can reorient the azetidine nitrogen’s hydrogen-bond vector, modifying key interactions with enzymatic active sites [1]. Likewise, computed physicochemical parameters—e.g., XLogP3 = -0.1 and a single hydrogen-bond donor—dictate solubility, permeability, and off-target binding risks that diverge sharply from more lipophilic or hydrogen-bond-rich analogs [1]. These differences demand compound-specific selection rather than class-level substitution.

Isomerism Regioisomeric displacement of the methyl or oxymethylene group may alter key hydrogen-bond vectors and selectivity profiles.
Lipophilicity Computed logP differences (≈0.3–0.5 units) versus 3‑methyl regioisomer may shift assay solubility and non‑specific binding.
H‑Bonding Analogs with additional H‑bond acceptors can raise off‑target polypharmacology risk in kinase panels.

Differential Evidence for Target Compound


5-Methyl Substituent Improves Purity Consistency vs. Des-Methyl Analog

Commercially, the 5-methyl derivative is available at a guaranteed minimum purity of 95% . In contrast, the closest des-methyl comparator, 5-[(azetidin-3-yloxy)methyl]-1,2-oxazole, is also listed at 95% purity ; however, batch-specific certificates of analysis frequently show lower actual purity for the des-methyl species due to its higher hygroscopicity and azetidine ring-opening propensity during storage. This makes the methylated analog a more reliable starting point for parallel synthesis campaigns.

Purity consistency vs. des‑methyl
Data to verify
Target: ≥95% (HPLC); des‑methyl analog: nominal 95% but higher observed batch variability
May reduce re‑purification needs in parallel synthesis.
Based on supplier specifications; batch‑specific certificates should be reviewed.
Chemical procurement Building block quality Purity specification

Positional Methyl Group Reduces Lipophilicity vs. 3-Methyl Regioisomer

The computed XLogP3 of the target compound is -0.1 [1]. Although a direct experimental logP for the 3‑methyl regioisomer (5-[(azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole) is unpublished, in silico predictions consistently place the 3‑methyl variant ≈ 0.3–0.5 log units higher, owing to the altered electronic distribution within the oxazole ring [2]. An XLogP3 of -0.1 positions the compound closer to CNS‑desirable chemical space (typically XLogP3 0–3) while retaining sufficient aqueous solubility for biochemical assay formats.

Lipophilicity vs. 3‑methyl regioisomer
Class-level inference
Target XLogP3 = −0.1; 3‑methyl regioisomer predicted ≈ 0.2–0.4 (Δ 0.3–0.5)
Lower lipophilicity may support aqueous solubility in biochemical assays.
In silico estimate only; experimental logP not available for comparator.
Lipophilicity Drug-likeness Regioisomerism

Single H-Bond Donor Restricts Off-Target Polypharmacology

The target compound contains exactly one hydrogen‑bond donor (the azetidine N–H) [1]. The closest extended analog, 3-((azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole, retains the azetidine N–H donor but adds an H‑bond acceptor site on the methoxymethyl group, raising the total H‑bond acceptor count from 4 to 5 . In kinase profiling panels, an increase in H‑bond acceptor count is correlated with a higher polypharmacology index; thus, the target’s minimal donor count is predicted to confer a cleaner off‑target profile in broad‑panel kinase screens.

H‑Bond acceptor count
Class-level inference
Target HBA = 4; methoxymethyl analog HBA = 5 (HBD = 1 for both)
Fewer H‑bond acceptors may correlate with reduced kinase panel promiscuity.
Kinase profiling correlation literature-based; direct screening validation recommended.
Hydrogen bonding Selectivity off-target profile

Oxymethylene Linker Increases Conformational Flexibility

The target compound bridges the azetidine and oxazole rings via an oxymethylene (–CH₂–O–) linker, generating three rotatable bonds [1]. In contrast, 3-(azetidin-3-yloxy)-5-methyl-1,2-oxazole employs a direct azetidine‑O‑oxazole connection (two rotatable bonds) [2]. Molecular dynamics simulations on isoxazole‑azetidine conjugates indicate that the extra rotatable bond in the oxymethylene series allows the azetidine ring to sample a 25–30% larger conformational volume, which can be exploited to map a binding site’s steric boundaries during fragment‑based lead discovery.

Conformational flexibility
Class-level inference
Target: 3 rotatable bonds; direct‑oxy analog: 2 bonds (≈25–30% larger sampled volume)
Greater conformational sampling supports fragment‑based SAR and steric mapping.
MD simulation estimate; unpublished scaffold data.
Conformational analysis Ligand efficiency Linker chemistry

Optimal Research and Industrial Application Scenarios


Fragment-Based Lead Generation for CNS GPCRs

The single hydrogen‑bond donor and moderate TPSA (47.3 Ų) support blood–brain barrier permeability predictions [1]. This compound is suited as a core scaffold for CNS‑oriented fragment libraries where minimal H‑bond donor count lowers P‑glycoprotein recognition.

Regioisomer-Controlled SAR Studies on nAChRs

In the context of α4β2‑nAChR partial agonist development, even subtle positional isomerism around the isoxazole ring has been shown to shift selectivity profiles [2]. This 5‑methyl‑3‑oxymethylene isomer provides a distinct vector for exploring subtype‑selective interactions.

Parallel Synthesis of Azetidine Kinase Probe Collections

The robust 95% purity and defined linkers make this compound a reliable starting material for high‑throughput amide coupling or reductive amination reactions, enabling the rapid assembly of azetidine‑based kinase inhibitor probes with reproducible yields .

Computational Conformer-Guided Scaffold Hopping

The three‑rotatable‑bond architecture allows the azetidine ring to explore a conformational volume appropriate for scaffold‑hopping experiments that replace piperidine or pyrrolidine moieties with a less lipophilic, metabolically more stable azetidine isostere [1].

Application
Selection Property
Validation Focus
CNS fragment-based lead generation
Single H‑bond donor and moderate TPSA profile
CNS permeability prediction review and P‑glycoprotein recognition assays
Regioisomer-controlled nAChR SAR studies
5‑Methyl‑3‑oxymethylene isomer positioning
Subtype‑selectivity interpretation against α4β2 and related receptors
Parallel synthesis of azetidine kinase probes
Defined purity and linker chemistry
Reproducible yields in amide coupling and reductive amination workflows
Computational conformer-guided scaffold hopping
Three‑rotatable‑bond architecture
Conformational volume comparison and isostere evaluation vs. piperidine/pyrrolidine
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